N-cyclopropyl-2-(phenylthio)acetamide
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Description
“N-cyclopropyl-2-(phenylthio)acetamide” is a chemical compound that likely belongs to the class of organic compounds known as acetamides . Acetamides are compounds containing an acetamide group, which is a functional group with the formula RNC(=O)R’, where R and R’ can be a hydrogen or an organic group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds such as phenoxy acetamide and its derivatives have been synthesized and studied for their pharmacological activities . The synthesis of these compounds often involves various chemical techniques and computational chemistry applications .Mechanism of Action
Target of Action
Similar compounds such as acetamides have been found to interact with proteins like the aliphatic amidase expression-regulating protein .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit anti-inflammatory properties . They inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
The inhibition of cox enzymes by similar compounds can affect the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory mediators .
Pharmacokinetics
Similar compounds like acetamides have been found to have variable absorption, distribution, metabolism, and excretion profiles .
Result of Action
Similar compounds have been found to exhibit anti-inflammatory properties, potentially through the inhibition of cox enzymes and the subsequent decrease in the production of pro-inflammatory mediators .
Properties
IUPAC Name |
N-cyclopropyl-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c13-11(12-9-6-7-9)8-14-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYAABDJFKXZAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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